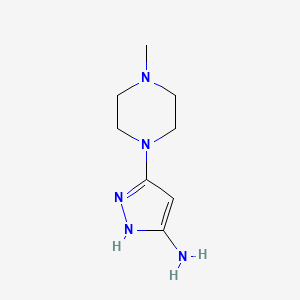

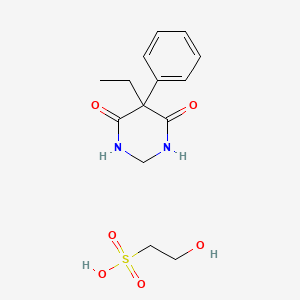

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine

Overview

Description

The compound 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The pyrazole core is a five-membered heterocyclic ring containing two nitrogen atoms, which can be modified to produce compounds with a variety of biological activities. The presence of a basic amine group is a common feature in these molecules, which is essential for their interaction with biological targets such as receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the introduction of various substituents to the pyrazole core to enhance biological activity and selectivity. In the case of 1-arylpyrazoles, the nature of the substituents, particularly at the 3-position of the pyrazole ring, is crucial for activity. The synthesis of these compounds can include steps such as acylation, condensation with amines, and the introduction of specific functional groups that are necessary for receptor binding. For instance, the synthesis of S1RA involved the use of an ethylenoxy spacer and small cyclic amines to achieve selectivity for σ(1)R over σ(2)R .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and the substituents attached to it. The structure can influence the tautomeric state of the compound, which is the ability of a compound to exist in multiple forms by the transfer of a hydrogen atom and a switch of a single bond and an adjacent double bond. For example, Schiff base derivatives of pyrazolone have been shown to exist in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic displacement, electrophilic substitution, and reactions with amines to form enamines. The reactivity of these compounds can be manipulated by modifying the substituents on the pyrazole core. For example, 4-chloro-2-methylthiopyrazolo[1,5-a]-1,3,5-triazine was used to study nucleophilic displacement reactions, where both chloro and methylthio groups could be displaced by nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the pyrazole core. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring resulted in new water-soluble pyrazolate rhodium(I) complexes, indicating that the solubility of these compounds can be enhanced by appropriate functionalization . The pharmacological profile, including ADME (absorption, distribution, metabolism, and excretion) properties, is also an important aspect of the physical and chemical properties analysis, as seen with the clinical candidate S1RA .

Scientific Research Applications

Synthesis of Fluorescent Pyrazoles

- Application : A study by Odin et al. (2022) explored the synthesis of fluorescent pyrazoles using derivatives similar to 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine. These compounds showed marked fluorescent abilities, with potential applications in bioimaging and molecular tagging.

- Reference : Odin et al., 2022

- Application : Chetouani et al. (2005) reported the inhibitory action of bipyrazolic compounds, including 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, on the corrosion of iron in acidic media. This suggests its use as a corrosion inhibitor in industrial applications.

- Reference : Chetouani et al., 2005

- Application : Veloso et al. (2012) synthesized and characterized 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a compound closely related to 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, as part of a series of anti-inflammatory agents.

- Reference : Veloso et al., 2012

- Application : Wang et al. (2018) synthesized a derivative of 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine as a potential PET imaging agent for the visualization of neuroinflammation, highlighting its diagnostic applications in medical imaging.

- Reference : Wang et al., 2018

- Application : Vavaiya et al. (2022) conducted a study on nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including analogs of 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine, revealing significant anti-tubercular activity.

- Reference : Vavaiya et al., 2022

Safety And Hazards

properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUIMKSJWJHSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668132 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

CAS RN |

537039-17-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

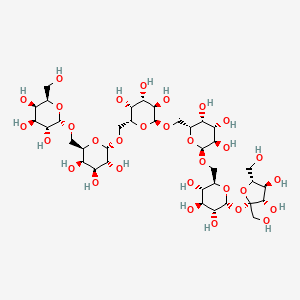

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)